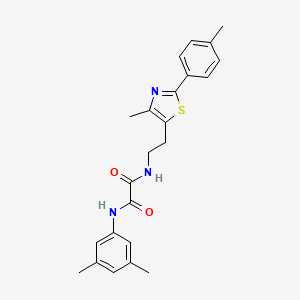

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

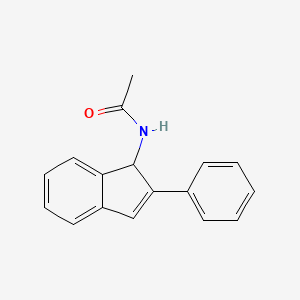

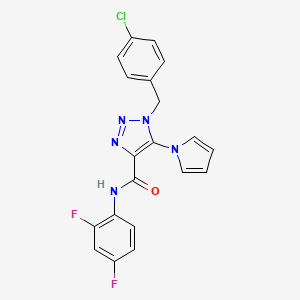

“N’-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is a chemical compound with a complex structure . It belongs to the class of benzothiazoles, known for their wide range of biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties.Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties . These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include a molecular formula of C21H22N4O6S3, an average mass of 522.618 Da, and a monoisotopic mass of 522.070129 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 131.7±0.4 cm3, and a polar surface area of 189 Å2 .Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds related to N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide have been explored for their antimicrobial and antitumor properties. A study by Kaya et al. (2017) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, these compounds showed promising antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cells.

Molecular Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been a subject of research. Salahuddin et al. (2017) in the Arabian Journal of Chemistry detailed the synthesis of related 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, emphasizing their antimicrobial activity.

Potential as MRI Contrast Agents

The potential application of benzothiazole derivatives in magnetic resonance imaging (MRI) contrast agents has been investigated. Wan et al. (2016) in the Journal of The Chilean Chemical Society synthesized a Gd(III)-DTPA-bisbenzothiazol hydrazide complex, showing enhanced longitudinal relaxivity and signal contrast in MRI, suggesting potential for improved imaging techniques.

Anticancer Properties

The investigation into the anticancer properties of benzothiazole derivatives is a significant area of research. A study by Salahuddin et al. (2014) in the Arabian Journal of Chemistry explored the synthesis and in vitro anticancer evaluation of certain derivatives against breast cancer cell lines.

Other Applications

The research applications of benzothiazole derivatives extend into various fields including biodegradation studies, corrosion inhibition, and the development of fluorescent probes for sensing pH and metal cations, as indicated in studies by Besse et al. (2001) and Tanaka et al. (2001).

Mechanism of Action

Target of Action

The primary targets of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound has shown to be particularly effective against the Colo205 cell line .

Mode of Action

N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide interacts with its targets by inducing G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with this compound .

Biochemical Pathways

The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases . These enzymes play essential roles in programmed cell death, including apoptosis.

Result of Action

The molecular and cellular effects of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide’s action include the induction of G2/M cell cycle arrest and the initiation of apoptosis . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activity .

Biochemical Analysis

Biochemical Properties

N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to exhibit anti-cancer activity against various cancer cell lines . It interacts with key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .

Cellular Effects

This compound has shown to influence cell function significantly. It induces G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, increase tremendously in cells treated with this compound .

Molecular Mechanism

The molecular mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . It can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits anti-cancer activity against various cancer cell lines .

properties

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAXIHTWERGHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641550.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)